3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one
CAS No.:
Cat. No.: VC15838947
Molecular Formula: C7H9Br2NO
Molecular Weight: 282.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9Br2NO |
|---|---|
| Molecular Weight | 282.96 g/mol |
| IUPAC Name | 3,4-dibromo-1-propan-2-yl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C7H9Br2NO/c1-4(2)10-3-5(8)6(9)7(10)11/h4H,3H2,1-2H3 |
| Standard InChI Key | PXODMIXQQGDYLD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC(=C(C1=O)Br)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉Br₂NO | |
| Molecular Weight | 282.96 g/mol | |
| IUPAC Name | 3,4-dibromo-1-propan-2-yl-2H-pyrrol-5-one | |
| SMILES | CC(C)N1CC(=C(C1=O)Br)Br | |
| InChIKey | PXODMIXQQGDYLD-UHFFFAOYSA-N |
The canonical SMILES string highlights the lactam ring’s substitution pattern, while the InChIKey provides a unique identifier for database searches. X-ray crystallography data, though currently unavailable for this specific derivative, could resolve spatial arrangements of substituents and intermolecular packing motifs.
Synthesis and Optimization Strategies
Bromination of Pyrrole Precursors
The primary synthesis route involves bromination of 1-isopropylpyrrol-2(5H)-one using molecular bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS). Reaction conditions are meticulously controlled at 0–25°C to prevent over-bromination or degradation of the pyrrole nucleus. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and purity.
Critical Reaction Parameters
-
Temperature: Elevated temperatures (>30°C) risk ring-opening reactions or debromination.
-
Solvent Selection: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve brominating agents.
-
Stoichiometry: A 2:1 molar ratio of bromine to pyrrole precursor ensures complete di-substitution without side products.
Comparative studies with the isobutyl analog (C₈H₁₁Br₂NO, MW 296.99 g/mol) reveal that branching in the alkyl group marginally reduces bromination efficiency due to steric hindrance .
Physicochemical and Spectroscopic Properties
Spectral Fingerprints
-
¹H NMR: Signals at δ 1.25–1.30 ppm correspond to the isopropyl group’s methyl protons, while lactam ring protons resonate as multiplet clusters between δ 3.50–4.20 ppm.
-
¹³C NMR: The carbonyl carbon appears near δ 167 ppm, with brominated carbons deshielded to δ 120–135 ppm.
-
IR Spectroscopy: Strong absorption bands at ~1,710 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Br vibrations) confirm functional group integrity .
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in chloroform, DCM, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 150°C, with bromine loss observed via thermogravimetric analysis (TGA).
Biological and Industrial Applications
Pharmacological Screening
While direct mechanistic studies are sparse, structural analogs demonstrate inhibitory activity against kinases and proteases . The bromine atoms may facilitate halogen bonding with biological targets, a hypothesis requiring validation via crystallographic studies .
Materials Science
Brominated pyrrolones serve as flame retardants and precursors for conductive polymers. The isopropyl group’s hydrophobicity could enhance compatibility with polymer matrices .
Challenges and Future Directions
Synthetic Bottlenecks
Current yields (~56–65% for analogous brominations) necessitate optimization via flow chemistry or catalytic bromination protocols .
Unanswered Questions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume